molecular formula C14H18O B1446476 5-Hexyl-1-benzofuran CAS No. 1400644-42-9

5-Hexyl-1-benzofuran

Cat. No. B1446476
M. Wt: 202.29 g/mol
InChI Key: MCILJKSQPOFEFR-UHFFFAOYSA-N
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Description

5-Hexyl-1-benzofuran is a chemical compound with the molecular formula C14H18O . It is a type of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . These methods are conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular structure of 5-Hexyl-1-benzofuran consists of a benzene ring fused to a furan ring . This structure is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, an isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols provides 2-alkyl/benzyl benzofurans .

Scientific Research Applications

  • Chemical Synthesis and Separation : A study by Stańczuk et al. (2013) focused on the synthesis of various isomers of aminopropylbenzofuran, including 5-(2-aminopropyl)benzofuran (5-APB), and their separation using gas chromatography and liquid chromatography. This research contributes to the understanding of the synthesis and identification of benzofuran derivatives (Stańczuk, Morris, Gardner, & Kavanagh, 2013).

  • Benzofurans in Natural Products : Findlay et al. (1997) isolated new compounds from an endophytic fungus, including 5-hydroxy-2-(1'-hydroxy-5'-methyl-4'-hexenyl)benzofuran, demonstrating the presence of benzofuran derivatives in natural products and their potential biological activities, such as toxicity to insects (Findlay, Buthelezi, Li, Seveck, & Miller, 1997).

  • Bioisosteres in Drug Design : Tomaszewski et al. (1992) studied benzofuran analogues of hallucinogenic tryptamines, exploring their potential as serotonin receptor ligands. This research is relevant for drug discovery, particularly in designing compounds targeting serotonin receptors (Tomaszewski, Johnson, Huang, & Nichols, 1992).

  • Antimicrobial Agents : Benzofuran derivatives have been investigated for their antimicrobial properties. Hiremathad et al. (2015) reviewed the role of benzofuran in drug discovery, emphasizing its utility in developing antimicrobial agents and its presence in natural products and pharmaceuticals (Hiremathad, Patil, Chethana, Chand, Santos, & Keri, 2015).

  • Synthesis of Novel Compounds : Luo et al. (2005) conducted research on the synthesis of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines from 5-hydroxy-3-methyl-3H-benzofuran-2-one. This study contributes to the understanding of the synthetic pathways and potential applications of these compounds (Luo, Yu, Holloway, Parrish, Greig, & Brossi, 2005).

Future Directions

Benzofuran compounds, including 5-Hexyl-1-benzofuran, have potential applications in many aspects due to their strong biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research will likely focus on further understanding the biological activities of these compounds and developing new therapeutic agents based on these structures .

properties

IUPAC Name

5-hexyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-2-3-4-5-6-12-7-8-14-13(11-12)9-10-15-14/h7-11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCILJKSQPOFEFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC2=C(C=C1)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hexyl-1-benzofuran

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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